molecular formula C10H20O B8646218 4-Methylnon-3-en-5-ol CAS No. 143361-03-9

4-Methylnon-3-en-5-ol

Cat. No. B8646218
M. Wt: 156.26 g/mol
InChI Key: FWQUMLMBTRYAPD-UHFFFAOYSA-N
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Patent
US04585662

Procedure details

A Grignard reagent [29.1 g (1.2 g atoms) of magnesium in 300 ml of ether and 164 g (1.2 mol) of butyl bromide in 500 ml of ether] is reacted with 98.15 g (1 mol) of 2-methyl-2-pentenal in 200 ml of ether in a manner analogous to Example 5. Fractional distillation of the crude product (195.2 g) over a 20 cm Widmer column gives 124.2 g (79.5%) of olfactorily good 4-methyl-3-nonen-5-ol of boiling point 89°-90° C./12 mm Hg.
[Compound]
Name
Grignard reagent
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
98.15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH3:5].[CH3:7][C:8](=[CH:11][CH2:12][CH3:13])[CH:9]=[O:10]>CCOCC>[CH3:7][C:8]([CH:9]([OH:10])[CH2:2][CH2:3][CH2:4][CH3:5])=[CH:11][CH2:12][CH3:13]

Inputs

Step One
Name
Grignard reagent
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
98.15 g
Type
reactant
Smiles
CC(C=O)=CCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the crude product (195.2 g) over a 20 cm Widmer column

Outcomes

Product
Name
Type
product
Smiles
CC(=CCC)C(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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